Iodol

Description

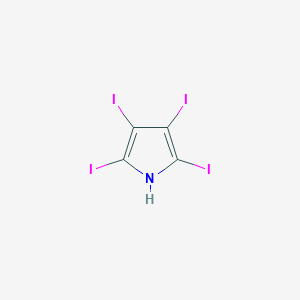

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetraiodo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOVAKSZILJDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=C1I)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HI4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236041 | |

| Record name | Iodol [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-58-1 | |

| Record name | Iodopyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodol [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetraiodopyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC5024YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of Iodol (2,3,4,5-Tetraiodopyrrole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Iodol, chemically known as 2,3,4,5-tetraiodopyrrole. Historically utilized as an antiseptic, this highly halogenated heterocyclic compound is gaining renewed interest in materials science and as a potential scaffold in drug discovery. This document details the synthesis of this compound, its key physicochemical properties, and the analytical techniques required for its characterization. Due to the limited availability of modern, detailed experimental data, this guide combines historical synthesis methodologies with contemporary analytical principles to serve as a foundational resource for researchers.

Introduction

This compound, with the chemical formula C₄HI₄N, is a derivative of pyrrole where all four carbon atoms of the pyrrole ring are substituted with iodine atoms. First synthesized in the late 19th century, it was primarily used as an iodoform substitute in antiseptic applications due to the slow release of iodine. More recently, the unique electronic properties endowed by the four iodine atoms have made 2,3,4,5-tetraiodopyrrole a subject of interest in the development of functional π-conjugated systems and as a corrosion inhibitor.[1] Furthermore, its structural similarity to other biologically active pyrrole-containing compounds suggests potential applications in medicinal chemistry, including as a 5-HT receptor antagonist and as a compound with antiproliferative activity.[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound (2,3,4,5-tetraiodopyrrole) is presented in Table 1. It is important to note that some of the reported physical properties, such as the melting and boiling points, are estimates and may require experimental verification.

| Property | Value |

| Molecular Formula | C₄HI₄N |

| Molecular Weight | 570.68 g/mol |

| CAS Number | 87-58-1 |

| Appearance | Yellowish-brown crystalline powder |

| Melting Point | ~150 °C (decomposes) (estimate) |

| Boiling Point | 512.5 °C at 760 mmHg (estimate) |

| Density | 3.657 g/cm³ (estimate) |

| Solubility | Slightly soluble in water (0.2 g/L at 15°C). Soluble in diethyl ether, ethanol, and chloroform. |

| InChI Key | VJOVAKSZILJDBB-UHFFFAOYSA-N |

Synthesis of this compound (2,3,4,5-Tetraiodopyrrole)

The primary method for the synthesis of 2,3,4,5-tetraiodopyrrole is through the direct iodination of pyrrole. The following protocol is based on historical accounts and established principles of electrophilic substitution on pyrrole rings.

Experimental Protocol: Direct Iodination of Pyrrole

Materials:

-

Pyrrole (C₄H₅N)

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Ethanol (C₂H₅OH)

-

Sodium Hydroxide (NaOH) solution

-

Distilled water

Procedure:

-

Preparation of the Iodinating Reagent: Prepare a solution of iodine in aqueous potassium iodide. The potassium iodide is used to increase the solubility of iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻).

-

Reaction Setup: In a well-ventilated fume hood, dissolve pyrrole in ethanol in a reaction flask equipped with a magnetic stirrer.

-

Iodination: Slowly add the iodine-potassium iodide solution to the stirred solution of pyrrole at room temperature. The pyrrole ring is highly activated towards electrophilic substitution, and the reaction is typically exothermic. Maintain the temperature with a water bath if necessary.

-

Neutralization and Precipitation: After the addition is complete, continue stirring for a specified period to ensure complete tetra-iodination. Subsequently, neutralize the reaction mixture with a dilute solution of sodium hydroxide. The addition of the base will precipitate the crude 2,3,4,5-tetraiodopyrrole.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Characterization of this compound

A thorough characterization of the synthesized 2,3,4,5-tetraiodopyrrole is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,3,4,5-tetraiodopyrrole is expected to be simple. Due to the symmetry of the molecule, the single proton on the nitrogen atom (N-H) would be the most prominent signal. Its chemical shift would be influenced by the solvent and concentration. The absence of signals in the aromatic region for C-H protons would confirm the complete substitution of the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the two sets of equivalent carbons in the pyrrole ring (C2/C5 and C3/C4). The chemical shifts of these carbons will be significantly influenced by the directly attached iodine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching |

| 1500 - 1400 | C=C stretching (in-ring) |

| 1200 - 1000 | C-N stretching |

| Below 700 | C-I stretching |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of 2,3,4,5-tetraiodopyrrole. The molecular ion peak (M⁺) should be observed at m/z 570.68. The isotopic pattern of this peak will be characteristic due to the presence of four iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms or the pyrrole ring itself.

Biological Activity and Signaling Pathways

While extensive modern research on the specific biological activities of 2,3,4,5-tetraiodopyrrole is limited, preliminary studies and analogies to similar compounds suggest potential interactions with various biological targets. It has been reported to act as a potent antagonist of the 5-HT (serotonin) receptor.[2][3] The general structure of a pyrrole ring is a common motif in many biologically active natural products and synthetic drugs, known to exhibit a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.

The antagonistic action on a 5-HT receptor would involve the binding of this compound to the receptor, thereby blocking the binding of the endogenous ligand, serotonin. This would inhibit the downstream signaling cascade initiated by serotonin. The precise signaling pathway would depend on the specific subtype of the 5-HT receptor involved.

Conclusion

This compound (2,3,4,5-tetraiodopyrrole) is a historically significant compound with potential for modern applications in materials science and drug discovery. This guide provides a foundational understanding of its synthesis and characterization based on available literature. Further research is warranted to establish detailed, modern protocols and to fully elucidate its spectral properties and biological activities. The methodologies and workflows presented herein offer a starting point for researchers interested in exploring the chemistry and potential applications of this unique molecule.

References

Unraveling the Enigmatic Mechanism of Action of Tetraiodopyrrole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific, in-depth research on the mechanism of action of tetraiodopyrrole as a standalone agent is not extensively documented in publicly available literature, the broader class of substituted and halogenated pyrrole derivatives has been the subject of significant investigation, revealing a diverse range of biological activities. This technical guide synthesizes the current understanding of how these related compounds exert their effects at a molecular level, providing a foundational framework for researchers interested in tetraiodopyrrole and similar molecules. This document will delve into the established biological targets, associated signaling pathways, and representative experimental data for bioactive pyrrole derivatives, offering a comprehensive overview for drug discovery and development.

Introduction to Pyrrole Derivatives in Pharmacology

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective modulators of biological targets. The introduction of halogen atoms, such as iodine, can significantly alter the physicochemical properties of the pyrrole ring, including its lipophilicity and ability to form halogen bonds, which can in turn enhance its binding affinity and specificity for target proteins.

While "tetraiodopyrrole" itself is not a widely studied compound, its structural motif suggests potential interactions with various biological macromolecules. Research on other substituted pyrrole derivatives has demonstrated their capacity to act as potent enzyme inhibitors, with applications in oncology, inflammation, and neurodegenerative diseases.

Primary Biological Targets and Mechanisms of Action of Bioactive Pyrrole Derivatives

Based on extensive research into substituted pyrrole compounds, several key classes of enzymes have been identified as primary targets. The following sections detail the mechanisms by which these derivatives exert their inhibitory effects.

Protein Kinase Inhibition

A significant number of pyrrole derivatives have been developed as protein kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.

One prominent example is the pyrrole indolin-2-one scaffold, which is a critical structure in several receptor tyrosine kinase (RTK) inhibitors. These agents play a crucial role in oncology by targeting kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). The substitution pattern on the pyrrole ring is critical for determining the selectivity and potency of these inhibitors.

Signaling Pathway of Pyrrole-Based RTK Inhibitors

Caption: ATP-competitive inhibition of receptor tyrosine kinases by pyrrole derivatives.

Cholinesterase Inhibition

Certain pyrrole derivatives have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease.

Studies have shown that specific 1,3-diaryl-pyrrole skeletons can exhibit high selectivity for BChE over AChE. The mechanism of inhibition is often of a mixed competitive nature, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Aldose Reductase Inhibition

Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the pathogenesis of diabetic complications. Pyrrolyl-acetic acid derivatives and their bioisosteres have been identified as potent aldose reductase inhibitors. These compounds are designed to interact with the active site of the enzyme, preventing the binding of its substrate.

Quantitative Data on Bioactive Pyrrole Derivatives

The following table summarizes representative quantitative data for various classes of bioactive pyrrole derivatives, illustrating their potency as enzyme inhibitors. It is important to note that these values are for specific substituted pyrrole compounds and not for tetraiodopyrrole itself.

| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound |

| Pyrrole Indolin-2-one Derivatives | VEGFR-2, PDGFRβ | IC50 < 10 nM | Sunitinib |

| 1,3-Diaryl-pyrrole Derivatives | Butyrylcholinesterase (BChE) | IC50 = 1.71 µM | Donepezil |

| Pyrrolyl-acetic Acid Derivatives | Aldose Reductase | Potent Inhibition | - |

| Pyrrole Derivatives | Lymphocyte-specific kinase (Lck) | IC50 < 10 nM | - |

Experimental Protocols for Assessing Mechanism of Action

While specific protocols for tetraiodopyrrole are not available, the following are generalized methodologies for evaluating the inhibitory activity of pyrrole derivatives against the enzyme classes discussed.

Protein Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (adenosine triphosphate)

-

Test compound (e.g., a pyrrole derivative) dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Workflow:

Caption: General workflow for an in vitro protein kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the kinase and the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to generate a dose-response curve and calculate the IC50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To measure the inhibition of AChE or BChE by a test compound.

Materials:

-

Acetylcholinesterase or Butyrylcholinesterase

-

Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compound

-

Phosphate buffer

-

Spectrophotometer

Logical Flow of Ellman's Method:

Caption: Principle of the Ellman's method for cholinesterase activity.

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compound in buffer.

-

In a cuvette or multi-well plate, mix the enzyme solution with various concentrations of the test compound and incubate for a short period.

-

Add DTNB to the mixture.

-

Initiate the reaction by adding the substrate (ATCh or BTCh).

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

While the specific mechanism of action for tetraiodopyrrole remains to be elucidated, the rich pharmacology of substituted pyrrole derivatives provides a strong foundation for future research. The primary mechanisms observed for this class of compounds involve the inhibition of key enzymes such as protein kinases, cholinesterases, and aldose reductase. The heavily halogenated nature of tetraiodopyrrole suggests that it could exhibit potent, and potentially unique, interactions with biological targets.

Future research should focus on screening tetraiodopyrrole against a broad panel of enzymes, particularly those known to be targeted by other pyrrole derivatives. Elucidating its specific molecular targets will be the first step in understanding its mechanism of action and potential therapeutic applications. Subsequent studies should then focus on detailed kinetic analyses, structural biology to understand its binding mode, and cellular assays to confirm its effects in a biological context. This systematic approach will be crucial in unlocking the potential of tetraiodopyrrole and other heavily halogenated pyrroles in drug discovery.

The Biological Activity of Tetraiodopyrrole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraiodopyrrole compounds, a unique class of halogenated heterocyclic molecules, have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their potential as anticancer, antimicrobial, and neurologically active agents. While specific quantitative data for tetraiodopyrrole remains limited in publicly available literature, this document summarizes the existing qualitative information and provides context through data on related halogenated pyrrole derivatives. Detailed experimental protocols for key biological assays are provided to facilitate further research in this promising area.

Introduction

The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic compounds. Halogenation of this aromatic heterocycle can significantly modulate its physicochemical properties, influencing its pharmacokinetic profile and biological target interactions. Among halogenated pyrroles, tetraiodopyrrole (2,3,4,5-tetraiodo-1H-pyrrole) represents a molecule with a high degree of iodination, suggesting unique potential for biological activity. Iodine, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, potentially leading to high-affinity binding to biological targets. This guide explores the known biological activities of tetraiodopyrrole compounds and provides the necessary technical information for researchers to investigate their therapeutic potential.

Data Presentation: Quantitative Biological Activity

Quantitative data on the biological activity of 2,3,4,5-tetraiodopyrrole is not extensively available in the reviewed scientific literature. The following tables present the available qualitative information for tetraiodopyrrole and quantitative data for other relevant halogenated pyrrole compounds to provide a comparative context.

Table 1: Antiproliferative and Cytotoxic Activity of Halogenated Pyrrole Compounds

| Compound | Cell Line | Activity Type | IC50 Value | Citation |

| 2,3,4,5-Tetraiodo-1H-pyrrole | Cancer Cells | Antiproliferative | Data not available in reviewed literature. Described as having antiproliferative activity. | N/A |

| 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2carboxamide | Staphylococcus aureus | Antibacterial (GyrB/ParE inhibitor) | MIC: 0.008 µg/mL | [1] |

| Pyrrolnitin (a dichlorinated phenylpyrrole) | Various Fungi | Antifungal | Varies by species | N/A |

Table 2: Antimicrobial Activity of Halogenated Pyrrole Compounds

| Compound | Microorganism | Activity Type | MIC Value | Citation |

| 2,3,4,5-Tetraiodo-1H-pyrrole | Bacteria/Fungi | Antimicrobial | Data not available in reviewed literature. | N/A |

| Thiazolyl-halogenated pyrrole (compound 8c) | Vancomycin-resistant Enterococcus faecalis | Antibacterial | ≤0.125 μg/mL | [2] |

| 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole | Gram-positive bacteria | Antibacterial | 0.002 - 0.097 mg/L | [3] |

| Halogenated tripentone | Cancer cell lines | Anticancer | Data not available in reviewed literature. | [4] |

Table 3: Neurological Activity of Halogenated Pyrrole Compounds

| Compound | Receptor/Target | Activity Type | Ki Value | Citation |

| 2,3,4,5-Tetraiodo-1H-pyrrole | 5-HT Receptor | Antagonist | Data not available in reviewed literature. Described as a potent antagonist. | N/A |

| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | 5-HT6 Receptor | Antagonist | 29 nM | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and extension of research findings. The following sections provide established protocols for assessing the biological activities of tetraiodopyrrole compounds.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Tetraiodopyrrole compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetraiodopyrrole compound in a complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Tetraiodopyrrole compound stock solution

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (broth with inoculum)

-

Negative control (broth only)

-

Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the tetraiodopyrrole compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Neurological Activity: 5-HT Receptor Binding Assay

This assay measures the ability of a compound to bind to a specific receptor, in this case, the serotonin (5-HT) receptor.

Materials:

-

Cell membranes expressing the 5-HT receptor subtype of interest

-

Radiolabeled ligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)

-

Tetraiodopyrrole compound stock solution

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the tetraiodopyrrole compound.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding at each concentration of the tetraiodopyrrole compound. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biological evaluation of tetraiodopyrrole compounds.

Caption: Workflow of the MTT assay for determining the antiproliferative activity of tetraiodopyrrole compounds.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of tetraiodopyrrole compounds.

Caption: Proposed mechanism of 5-HT receptor antagonism by tetraiodopyrrole compounds.

Conclusion and Future Directions

Tetraiodopyrrole compounds represent an under-investigated class of molecules with potential for significant biological activity. The available qualitative data suggests promising avenues for research in oncology, infectious diseases, and neuroscience. The lack of extensive quantitative data highlights a clear need for further systematic studies to elucidate the structure-activity relationships and therapeutic potential of these compounds. The experimental protocols provided in this guide offer a starting point for researchers to generate the necessary data to fill this knowledge gap. Future research should focus on the synthesis of tetraiodopyrrole derivatives with varied substitution patterns to explore their biological activity profiles, as well as in vivo studies to assess their efficacy and safety in preclinical models. Such efforts will be crucial in determining whether tetraiodopyrrole compounds can be developed into novel therapeutic agents.

References

An In-Depth Technical Guide to Iodol (2,3,4,5-Tetraiodopyrrole): Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodol, systematically named 2,3,4,5-tetraiodopyrrole, is a heavily halogenated derivative of the heterocyclic aromatic compound pyrrole. Its unique electronic and structural properties, stemming from the presence of four iodine atoms on the pyrrole ring, make it a compound of interest in various fields, including organic synthesis, material science, and potentially, medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.

Chemical Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and further investigation in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₄HI₄N | [1][2] |

| Molecular Weight | 570.68 g/mol | [1] |

| Melting Point | ~150 °C (decomposes) | [2] |

| Boiling Point | 512.5 °C at 760 mmHg (estimated) | [2] |

| Density | 3.657 g/cm³ (estimated) | [2] |

| Water Solubility | 0.2 g/L at 15 °C | [1] |

| Appearance | Yellowish to brownish crystalline powder | |

| CAS Number | 87-58-1 | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

¹H NMR Spectroscopy: Due to the substitution of all four carbon-bound protons of the pyrrole ring, the ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the N-H proton. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the iodine atoms and the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display two signals corresponding to the α and β carbons of the pyrrole ring. The chemical shifts of these carbons would be significantly shifted downfield compared to unsubstituted pyrrole due to the deshielding effect of the iodine atoms.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹). The C-I stretching vibrations would appear in the far-infrared region (typically below 600 cm⁻¹). The aromatic C-C and C-N stretching vibrations of the pyrrole ring would also be present.

UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent is expected to show absorption maxima characteristic of a substituted pyrrole ring. The extensive iodination is likely to cause a bathochromic (red) shift of the absorption bands compared to pyrrole.

Mass Spectrometry (MS): The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z 571, corresponding to the monoisotopic mass of C₄HI₄N. The fragmentation pattern would likely involve the sequential loss of iodine atoms. The isotopic pattern of the molecular ion peak would be complex due to the presence of four iodine atoms.

Reactivity and Stability

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrrole ring due to the strong electron-withdrawing inductive effect of the four iodine atoms.

Electrophilic Aromatic Substitution: The high degree of iodination significantly deactivates the pyrrole ring towards further electrophilic attack. The electron density of the ring is greatly reduced, making it less susceptible to reactions with electrophiles.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes this compound a potential candidate for nucleophilic aromatic substitution reactions, where a nucleophile could displace one or more iodine atoms. However, such reactions would likely require harsh conditions.

N-H Acidity: The N-H proton of this compound is expected to be more acidic than that of pyrrole due to the inductive effect of the iodine atoms, which stabilizes the resulting pyrrolide anion. This increased acidity allows for easier deprotonation and subsequent N-alkylation or N-acylation reactions.

Stability: this compound is a relatively stable compound under normal laboratory conditions. However, like many polyiodinated organic compounds, it may be sensitive to light and heat, potentially leading to the liberation of iodine. It is advisable to store this compound in a cool, dark place.

Experimental Protocols

Synthesis of 2,3,4,5-Tetraiodopyrrole (this compound)

A common method for the synthesis of this compound is the direct iodination of pyrrole using an excess of an iodinating agent in the presence of a base.

Materials:

-

Pyrrole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Diatomaceous earth (optional)

Procedure:

-

In a well-ventilated fume hood, dissolve potassium iodide in water in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add finely powdered iodine and stir until it is completely dissolved, forming Lugol's solution (I₃⁻).

-

In a separate beaker, prepare a solution of pyrrole in ethanol.

-

Slowly add the pyrrole solution to the stirred iodine solution at room temperature.

-

Simultaneously, add a solution of sodium hydroxide dropwise to neutralize the hydroiodic acid (HI) formed during the reaction and maintain a slightly alkaline pH.

-

Continue the reaction with vigorous stirring for several hours until the reaction is complete (monitoring by TLC is recommended).

-

The precipitated solid product (this compound) is collected by vacuum filtration.

-

Wash the crude product with water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The use of diatomaceous earth during recrystallization can help to remove colored impurities.

-

Dry the purified this compound in a desiccator over a suitable drying agent.

Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Potential Applications and Biological Activity

This compound's utility extends to various scientific domains.

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex polysubstituted pyrroles through reactions involving the N-H bond or potential nucleophilic substitution of the iodine atoms.

-

Material Science: The presence of heavy iodine atoms and the conjugated π-system makes this compound a candidate for the development of functional materials with interesting electronic and optical properties.

-

Corrosion Inhibition: this compound has been investigated for its potential as a corrosion inhibitor for metals.

While direct and extensive studies on the biological activity of this compound are limited, related halogenated pyrroles have shown interesting pharmacological properties. There is some indication that this compound may act as a 5-HT receptor antagonist and exhibit antiproliferative activity . However, these claims require further rigorous investigation with dedicated in vitro and in vivo studies to elucidate the specific mechanisms of action and potential therapeutic applications.

Logical Relationship of Potential Biological Investigation

References

Spectroscopic Analysis of 2,3,4,5-Tetraiodopyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-tetraiodopyrrole is a heavily halogenated derivative of pyrrole, a fundamental five-membered aromatic heterocycle. The substitution of all four carbon atoms with iodine atoms dramatically influences its electronic properties, reactivity, and spectroscopic characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2,3,4,5-tetraiodopyrrole and details the experimental protocols for its analysis. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the spectroscopy of pyrrole and related halogenated compounds with generalized, best-practice experimental methodologies.

Data Presentation

A thorough search of scientific literature and spectral databases did not yield publicly available, quantitative experimental spectroscopic data for 2,3,4,5-tetraiodopyrrole. Therefore, the following tables provide expected ranges and characteristics for its various spectroscopic analyses, based on data from pyrrole and iodo-substituted aromatic compounds. These tables are intended to serve as a reference for researchers in the analysis of newly synthesized or isolated 2,3,4,5-tetraiodopyrrole.

Table 1: Expected ¹H and ¹³C NMR Spectral Data

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Expected Coupling Constants (J) Hz | Notes |

| ¹H (N-H) | 8.0 - 9.0 | Broad singlet | N/A | The N-H proton is expected to be significantly deshielded due to the electron-withdrawing effects of the four iodine atoms. The signal is likely to be broad due to quadrupole coupling with the nitrogen atom and potential intermolecular exchange. |

| ¹³C (C2, C3, C4, C5) | 70 - 90 | Singlet | N/A | The carbon atoms directly bonded to iodine are expected to be significantly shielded compared to pyrrole itself (Cα: ~118 ppm, Cβ: ~108 ppm) due to the heavy atom effect of iodine. The signals are expected to be singlets in a proton-decoupled spectrum. |

Table 2: Expected Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H | 3300 - 3500 | Medium, Sharp | Stretching |

| C-N | 1300 - 1400 | Medium | Stretching |

| C-I | 500 - 600 | Strong | Stretching |

Table 3: Expected Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]⁺ | 571 | The molecular ion peak is expected to be observed. Iodine has only one stable isotope (¹²⁷I), so isotopic peaks for the molecular ion will be based on the natural abundance of ¹³C and ¹⁵N. |

| [M-I]⁺ | 444 | Loss of a single iodine atom is a likely fragmentation pathway. |

| [M-I₂]⁺ | 317 | Subsequent loss of a second iodine atom. |

| [C₄HN]⁺ | 65 | The pyrrole ring fragment. |

Table 4: Expected UV-Vis Spectroscopy Data

| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Transition |

| Non-polar (e.g., Hexane) | 220 - 240 | High | π → π |

| Polar (e.g., Ethanol) | 225 - 245 | High | π → π |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 2,3,4,5-tetraiodopyrrole.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 2,3,4,5-tetraiodopyrrole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any solid particles.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2,3,4,5-tetraiodopyrrole.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 2,3,4,5-tetraiodopyrrole sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-N, C-I).

-

Compare the obtained spectrum with known spectra of pyrrole and halogenated aromatic compounds.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2,3,4,5-tetraiodopyrrole.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2,3,4,5-tetraiodopyrrole (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-700.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of iodine).

-

Compare the isotopic pattern of the molecular ion and fragment ions with theoretical predictions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within 2,3,4,5-tetraiodopyrrole.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2,3,4,5-tetraiodopyrrole of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.

-

Use a quartz cuvette with a 1 cm path length.

-

-

Instrument Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-800 nm.

-

Blank: Use the same solvent as used for the sample solution.

-

Scan Speed: Medium.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

-

Mandatory Visualization

Caption: Experimental workflow for the spectroscopic analysis of 2,3,4,5-tetraiodopyrrole.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

The Discovery and Historical Application of Iodol (Tetraiodopyrrole): A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodol, known chemically as 2,3,4,5-tetraiodopyrrole, emerged in the late 19th century as a significant development in the field of antiseptic agents. Discovered in 1885 by the Italian chemist Giacomo Ciamician, it was introduced as a promising alternative to the widely used but malodorous iodoform. This technical guide details the discovery, synthesis, and historical application of this compound as a therapeutic reagent, providing insight into the pharmaceutical and chemical practices of the era. Quantitative data, detailed experimental protocols based on historical accounts, and graphical representations of its synthesis and conceptual development are presented to offer a comprehensive overview for today's scientific community.

Introduction: The Need for an Iodoform Successor

The latter half of the 19th century saw a growing understanding of microbial involvement in infection, making antiseptic agents crucial in medicine. Iodoform (triiodomethane) was a potent antiseptic, but its pervasive and unpleasant odor was a significant drawback. This limitation spurred the search for an equally effective, yet odorless, substitute. Giacomo Ciamician's work on pyrrole chemistry at the University of Bologna led to the synthesis of this compound, a compound containing a high percentage of iodine, which was believed to be the active antiseptic element.[1] this compound quickly gained attention for being tasteless, odorless, and reportedly less toxic than iodoform, marking a significant advancement in antiseptic therapy.

Physicochemical Properties of this compound

This compound is a micro-crystalline, brownish-white powder. Its key physical and chemical properties are summarized below, compiled from various chemical databases and historical records.

| Property | Value |

| Chemical Name | 2,3,4,5-tetraiodopyrrole |

| Synonyms | This compound, Iodopyrrole |

| CAS Number | 87-58-1 |

| Molecular Formula | C₄HI₄N |

| Molecular Weight | 570.68 g/mol |

| Appearance | Brownish-white to yellowish-grey crystalline powder |

| Melting Point | ~150 °C (with decomposition) |

| Boiling Point | 512.5 °C at 760 mmHg (estimated) |

| Density | ~3.657 g/cm³ |

| Solubility | - In water: 0.2 g/L (15 °C)[2][3] - In ethanol: 1 part in 9[4] - In diethyl ether: 1 part in 1.5[4] - In chloroform: 1 part in 105[4] |

| Iodine Content | Approximately 90% |

Experimental Protocols

The following protocols are representative of the methods described in late 19th-century chemical and pharmaceutical literature.

Synthesis of this compound (Tetraiodopyrrole)

The synthesis of this compound was first described by Giacomo Ciamician in the Gazzetta Chimica Italiana in 1885.[1][5] The process involves the direct iodination of pyrrole.

Objective: To synthesize tetraiodopyrrole from pyrrole.

Reactants:

-

Pyrrole (C₄H₅N)

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Ethanol (as solvent)

-

Water

Methodology:

-

Preparation of Iodine Solution: A solution of iodine is prepared by dissolving iodine crystals in an aqueous solution of potassium iodide. The potassium iodide facilitates the dissolution of iodine through the formation of the triiodide ion (I₃⁻).

-

Preparation of Pyrrole Solution: Pyrrole is dissolved in ethanol.

-

Reaction: The alcoholic solution of pyrrole is added gradually to the iodine solution under constant stirring.

-

Precipitation: Upon mixing, tetraiodopyrrole precipitates from the solution as a grayish-brown solid. The reaction is driven to completion by the low solubility of the product.

-

Purification: The precipitate is collected via filtration and washed thoroughly with water to remove unreacted salts and other impurities.

-

Drying: The purified product is then dried. Due to its sensitivity to heat, drying is typically performed at a low temperature or in a desiccator.

Formulation of Therapeutic Preparations

This compound was primarily used topically as an antiseptic. The following are representative formulations from the era.

A. This compound Dusting Powder

Objective: To prepare a simple antiseptic powder for direct application to wounds.

Components:

-

This compound, finely powdered: 1 part

-

Talc or Starch, finely powdered: 3 parts

Methodology:

-

Ensure both components are finely powdered to avoid grittiness.

-

Combine the this compound and talc/starch in a mortar.

-

Triturate the mixture gently but thoroughly until a homogenous powder is achieved.

-

Store in a well-closed container, protected from light.

B. This compound Ointment (10%)

Objective: To prepare an antiseptic ointment for sustained contact with the skin or wound bed.

Components:

-

This compound: 10 g

-

Lanolin: 20 g

-

Petrolatum (Vaseline): 70 g

Methodology:

-

In a mortar, levigate the this compound powder with a small amount of the melted petrolatum to form a smooth paste. This step is crucial to ensure the final ointment is not gritty.

-

Melt the remaining petrolatum and the lanolin together in a beaker over a water bath at a low temperature.

-

Gradually incorporate the melted base into the this compound paste in the mortar, stirring continuously until the mixture congeals into a smooth, homogenous ointment.

-

Transfer the ointment to a storage jar.

Mechanism and Historical Context

The development of this compound was a direct response to the shortcomings of iodoform. This logical progression is a clear example of iterative drug development in the 19th century.

The antiseptic action of this compound, like iodoform, was attributed to the slow release of iodine upon contact with bodily fluids and tissues. This liberated iodine was believed to be the agent responsible for its germicidal effects.

Conclusion

This compound (tetraiodopyrrole) represents a noteworthy chapter in the history of pharmacology and drug development. Its creation by Giacomo Ciamician addressed a clear clinical need for a less offensive yet effective iodine-based antiseptic. While it was eventually superseded by more advanced antiseptics and antibiotics in the 20th century, the principles of its development—modifying a known active compound to improve its therapeutic profile—remain a cornerstone of modern pharmaceutical science. This historical guide provides contemporary researchers with a concise technical overview of this important, yet often overlooked, reagent from the annals of medicinal chemistry.

References

- 1. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 87-58-1,2,3,4,5-tetraiodopyrrole | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,3,4,5-tetraiodo-1H-pyrrole [stenutz.eu]

- 5. Gazzetta chimica Italiana - Google Books [books.google.com]

The Role of N-Iodosuccinimide in Modern Organoiodine Chemistry: A Technical Guide

Introduction

While the term "Iodol" historically refers to tetraiodopyrrole, a compound once used as an antiseptic, its role in modern synthetic organoiodine chemistry is limited. For researchers, scientists, and drug development professionals, a more relevant and versatile reagent is N-Iodosuccinimide (NIS). This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of NIS, a cornerstone reagent for the introduction of iodine into organic molecules. NIS is favored for its mild reaction conditions, high selectivity, and ease of handling compared to molecular iodine.

Synthesis of N-Iodosuccinimide

N-Iodosuccinimide is typically synthesized by the reaction of succinimide with iodine in the presence of an oxidizing agent. A common laboratory-scale preparation involves the use of silver(I) oxide as the oxidant.

Experimental Protocol: Synthesis of N-Iodosuccinimide

-

Materials:

-

Succinimide (1.0 eq)

-

Iodine (I₂) (1.0 eq)

-

Silver(I) oxide (Ag₂O) (0.5 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Suspend succinimide and silver(I) oxide in dichloromethane in a round-bottom flask protected from light.

-

Add a solution of iodine in dichloromethane dropwise to the suspension with stirring at room temperature.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the silver iodide precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-iodosuccinimide.

-

Recrystallize the crude product from a suitable solvent system (e.g., dioxane-hexane) to obtain pure NIS as a white to off-white crystalline solid.

-

Core Applications of N-Iodosuccinimide in Organoiodine Chemistry

NIS is a versatile electrophilic iodinating agent used in a wide array of chemical transformations. Its reactivity can be tuned by the addition of catalysts or by changing the reaction conditions.

Electrophilic Iodination of Alkenes and Alkynes

NIS is widely used for the iodination of unsaturated carbon-carbon bonds. The reaction proceeds via an iodonium ion intermediate, which can be trapped by various nucleophiles.

Experimental Protocol: Iodoetherification of an Alkene

-

Materials:

-

Alkene (e.g., 4-penten-1-ol) (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.2 eq)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the alkene in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NIS portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding iodoether.

-

Workflow for Iodoetherification

Navigating the Challenges of Tetraiodopyrrole: A Technical Guide to its Solubility and Stability in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is paramount. Tetraiodopyrrole, a heavily halogenated pyrrole derivative, presents unique challenges and opportunities in its application. This technical guide provides a comprehensive overview of the known information and a framework for determining the solubility and stability of tetraiodopyrrole in organic solvents, critical parameters for its use in synthesis, formulation, and biological screening.

While specific quantitative data for the solubility of tetraiodopyrrole in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the available information and provides generalized experimental protocols for researchers to determine these crucial parameters.

Solubility of Tetraiodopyrrole: A Tabulated Overview

Due to the scarcity of direct experimental data, the following table presents a qualitative and estimated solubility profile of tetraiodopyrrole based on general principles of "like dissolves like" and the known properties of similar halogenated aromatic compounds. Researchers are strongly encouraged to use this as a starting point and to determine quantitative solubility experimentally.

| Solvent Classification | Solvent Example | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and aprotic nature of DMSO are generally effective at solvating large, polarizable molecules. |

| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Polar Protic | Ethanol | Moderate | The presence of a hydroxyl group allows for hydrogen bonding, but the large, nonpolar iodine atoms may limit high solubility. |

| Methanol | Moderate | Similar to ethanol, but its higher polarity may slightly improve solubility. | |

| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene can interact with the pyrrole ring, but the high degree of iodination increases polarity, potentially limiting solubility. |

| Hexanes | Low | As a nonpolar aliphatic solvent, hexanes are unlikely to effectively solvate the more polar tetraiodopyrrole. | |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | The polarity and ability of chlorinated solvents to interact with halogenated compounds often lead to good solubility. |

| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic compounds, and its polarity is suitable for solvating tetraiodopyrrole. | |

| Ethers | Diethyl Ether | Low to Moderate | The relatively low polarity of diethyl ether may limit its ability to dissolve tetraiodopyrrole. |

| Tetrahydrofuran (THF) | Moderate | THF is more polar than diethyl ether and is often a better solvent for a wider range of compounds. |

Note: The water solubility of 2,3,4,5-tetraiodopyrrole is reported to be 0.2 g/L at 15 °C[1][2]. This low aqueous solubility is expected for a large, hydrophobic molecule and underscores the importance of identifying suitable organic solvents for its use.

Stability of Tetraiodopyrrole in Organic Solvents

The stability of tetraiodopyrrole is a critical consideration, particularly for storage and handling in solution. Halogenated compounds, especially those with iodine, can be susceptible to degradation via light, heat, and reaction with solvent or impurities.

Potential Degradation Pathways:

-

Dehalogenation: The carbon-iodine bond can be labile, particularly under photolytic conditions (exposure to light) or in the presence of reducing agents. This can lead to the formation of less-iodinated pyrroles.

-

Oxidation/Polymerization: The pyrrole ring itself can be susceptible to oxidation, which can lead to the formation of colored byproducts and polymerization.

Recommendations for Enhancing Stability:

-

Storage: Store solutions of tetraiodopyrrole in amber vials to protect from light.

-

Inert Atmosphere: For long-term storage or for sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

-

Temperature: Store solutions at low temperatures (e.g., 4 °C or -20 °C) to slow down potential degradation reactions.

-

Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of impurities that could catalyze degradation.

Experimental Protocols

To empower researchers to obtain the precise data needed for their work, the following are detailed methodologies for determining the solubility and stability of tetraiodopyrrole.

Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of tetraiodopyrrole to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial and carefully remove the supernatant or filter the solution through a chemically inert filter (e.g., a 0.2 µm PTFE syringe filter).

-

Sample Analysis:

-

Accurately transfer a known volume of the clear, saturated solution to a pre-weighed vial.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the tetraiodopyrrole.

-

Once the solvent is completely removed, re-weigh the vial containing the dry residue.

-

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Protocol 2: Stability Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful method to assess the stability of tetraiodopyrrole over time by monitoring the decrease in the parent compound and the appearance of degradation products.

Workflow for Stability Assessment

Caption: Workflow for assessing compound stability via HPLC.

Methodology:

-

Solution Preparation: Prepare a solution of tetraiodopyrrole in the desired organic solvent at a known concentration (e.g., 1 mg/mL).

-

Sample Aliquoting: Distribute the solution into multiple amber HPLC vials to be used for different time points.

-

Storage Conditions: Store the vials under the conditions to be tested (e.g., room temperature exposed to light, room temperature in the dark, 4 °C in the dark).

-

Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a calibrated HPLC system. Record the peak area of the tetraiodopyrrole peak.

-

Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), inject an aliquot from one of the stored vials into the HPLC and record the peak area of the parent compound. Also, observe the appearance of any new peaks, which would indicate degradation products.

-

Data Analysis: Calculate the percentage of tetraiodopyrrole remaining at each time point relative to the T=0 sample. Plotting this percentage against time will provide a degradation profile.

This guide provides a foundational understanding and practical framework for working with tetraiodopyrrole. By systematically determining its solubility and stability, researchers can unlock its full potential in their scientific endeavors.

References

Unveiling the Lewis Acidity of Iodol (Trifluoroiodomethane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodol, or trifluoroiodomethane (CF3I), is a compound of significant interest due to its unique electronic properties, which render it a potential Lewis acid. The presence of three highly electronegative fluorine atoms induces a significant electron-withdrawing effect, creating a region of positive electrostatic potential, known as a σ-hole, on the iodine atom. This σ-hole enables CF3I to act as an electron acceptor, forming non-covalent interactions with Lewis bases through halogen bonding. Understanding and quantifying the Lewis acidity of this compound is crucial for its application in various fields, including catalysis, materials science, and drug design. This technical guide provides an in-depth analysis of the Lewis acidity of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental concepts.

Quantitative Assessment of this compound's Lewis Acidity

A key study by Riley et al. systematically investigated the halogen bonding interactions of trifluoroiodomethane with a series of Lewis bases. The calculated interaction energies (Eint), which represent the strength of the Lewis acid-base adduct, serve as a direct measure of this compound's Lewis acidity towards these bases.

Table 1: Calculated Interaction Energies of this compound (CF3I) with Various Lewis Bases

| Lewis Base (LB) | Interaction Energy (Eint) (kcal/mol) |

| NH3 | -5.8 |

| H2O | -4.2 |

| HCN | -4.1 |

| (CH3)2O | -6.3 |

| (CH3)2S | -7.5 |

Data sourced from computational studies. The negative values indicate an attractive interaction.

Methodologies for Determining Lewis Acidity

The quantification of Lewis acidity can be approached through both experimental and computational methods. While experimental data for this compound is scarce, the principles of these techniques are fundamental to understanding its potential Lewis acidic behavior.

Computational Protocol: Ab Initio Calculations of Interaction Energies

The interaction energies presented in Table 1 were determined using high-level quantum mechanical calculations. This computational approach provides a reliable method for characterizing the strength of Lewis acid-base interactions.

Detailed Computational Methodology:

-

Geometry Optimization: The geometries of this compound and each Lewis base were individually optimized to their lowest energy state.

-

Complex Formation: A Lewis acid-base complex was constructed with the iodine atom of this compound oriented towards the electron-donating atom of the Lewis base. The geometry of this complex was then fully optimized.

-

Interaction Energy Calculation: The interaction energy (Eint) was calculated as the difference between the energy of the optimized complex and the sum of the energies of the individually optimized this compound and Lewis base molecules.

-

Basis Set Superposition Error (BSSE) Correction: The calculated interaction energies were corrected for BSSE using the counterpoise correction method to ensure accuracy.

-

Level of Theory: These calculations are typically performed using Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ or aug-cc-pVTZ) to accurately describe the non-covalent interactions.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN) of a Lewis acid, which is a quantitative measure of its Lewis acidity.[1] Although no experimental AN for this compound has been reported, the protocol is described here for completeness and potential future application.

Detailed Experimental Protocol:

-

Probe Molecule: Triethylphosphine oxide (Et3PO) is used as the probe molecule.

-

NMR Spectroscopy: The method relies on monitoring the change in the ³¹P NMR chemical shift of Et3PO upon interaction with a Lewis acid.[1]

-

Reference Points: The scale is referenced to the ³¹P chemical shift of Et3PO in a non-Lewis acidic solvent like hexane (AN = 0) and in the presence of a strong Lewis acid, antimony pentachloride (SbCl5), in 1,2-dichloroethane (AN = 100).[1]

-

Sample Preparation: A solution of Et3PO in a weakly coordinating solvent (e.g., CD2Cl2 or C6D6) is prepared. The Lewis acid to be measured (in this case, this compound) is then added to this solution.

-

Data Acquisition: The ³¹P NMR spectrum of the solution is recorded.

-

Acceptor Number Calculation: The acceptor number is calculated using the following formula: AN = 2.21 × (δsample - δhexane) where δsample is the chemical shift of Et3PO in the presence of the Lewis acid and δhexane is the chemical shift of Et3PO in hexane.[1]

Theoretical Protocol: Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a computational measure of the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.[2]

Detailed Computational Protocol:

-

Reactant and Product Optimization: The geometries of the Lewis acid (e.g., CF3I) and the corresponding fluoride adduct (e.g., [CF3I-F]⁻) are optimized using a suitable level of quantum chemical theory (e.g., DFT or coupled-cluster methods).

-

Enthalpy Calculation: The enthalpies of the optimized Lewis acid and the fluoride adduct are calculated.

-

FIA Calculation: The FIA is calculated as the negative of the difference in enthalpy between the product and the reactant: FIA = - [H([CF3I-F]⁻) - (H(CF3I) + H(F⁻))]

Visualizing the Concepts of this compound's Lewis Acidity

Diagrams generated using the DOT language provide clear visualizations of the fundamental principles and workflows related to the Lewis acidity of this compound.

Caption: Formation of a Lewis adduct between this compound and ammonia.

Caption: The σ-hole on the iodine atom of this compound interacts with a Lewis base.

Caption: Workflow for the Gutmann-Beckett method.

Conclusion

Trifluoroiodomethane exhibits Lewis acidic properties primarily through the formation of halogen bonds, a consequence of the σ-hole on the iodine atom. While direct experimental quantification of its Lewis acidity through methods like the Gutmann-Beckett determination remains to be reported, computational studies provide robust quantitative data in the form of interaction energies with various Lewis bases. These computational approaches, alongside the well-established protocols for determining acceptor numbers and fluoride ion affinities, offer a comprehensive framework for understanding and further investigating the Lewis acidity of this compound. This knowledge is paramount for harnessing the potential of this compound in the rational design of new catalysts, functional materials, and therapeutic agents.

References

The Antimicrobial Potential of Iodine and its Derivatives: A Technical Guide

Disclaimer: The term "Iodol" does not correspond to a well-defined chemical entity with established antimicrobial properties in the reviewed scientific literature. This guide, therefore, explores the broader and well-documented antimicrobial potential of iodine and its various formulations, which may be what is being referenced by the term "this compound."

Introduction

Iodine has a long and proven history as a potent broad-spectrum antimicrobial agent. Its use in medicine dates back centuries, primarily for antisepsis and disinfection. The continued relevance of iodine in an era of increasing antimicrobial resistance stems from its multifaceted mechanism of action, which makes the development of microbial resistance highly unlikely.[1][2] This technical guide provides an in-depth overview of the antimicrobial properties of iodine and its derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used to evaluate its efficacy.

Quantitative Antimicrobial Data

The antimicrobial efficacy of iodine-containing compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] The MBC is the lowest concentration that results in microbial death.

The following tables summarize the antimicrobial activity of various iodine-containing compounds against a range of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Iodine-Containing Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |